molecular formula C28H36N4O6 B15284205 2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol

2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol

Cat. No.: B15284205
M. Wt: 524.6 g/mol
InChI Key: QGPWJWZLXCSOBQ-DNQXCXABSA-N
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Description

2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol is a complex organic compound characterized by its multiple functional groups, including tert-butyl, hydroxy, nitro, and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Benzylidene Intermediate: This step involves the condensation of 3-tert-butyl-2-hydroxy-5-nitrobenzaldehyde with an amine to form the benzylidene intermediate.

    Cyclohexylamine Reaction: The benzylidene intermediate is then reacted with cyclohexylamine to form the imino intermediate.

    Final Coupling: The imino intermediate is coupled with 2-tert-butyl-6-formyl-4-nitrophenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups onto the aromatic ring.

Scientific Research Applications

2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. The nitro and hydroxy groups may play a role in redox reactions, while the imino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound with similar tert-butyl and phenol groups, used as a UV absorber.

    2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol: Another compound with tert-butyl and hydroxy groups, used in various chemical applications.

Uniqueness

2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of both nitro and imino groups, along with the bulky tert-butyl groups, makes it distinct from other similar compounds.

Properties

Molecular Formula

C28H36N4O6

Molecular Weight

524.6 g/mol

IUPAC Name

2-tert-butyl-6-[[(1R,2R)-2-[(3-tert-butyl-2-hydroxy-5-nitrophenyl)methylideneamino]cyclohexyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C28H36N4O6/c1-27(2,3)21-13-19(31(35)36)11-17(25(21)33)15-29-23-9-7-8-10-24(23)30-16-18-12-20(32(37)38)14-22(26(18)34)28(4,5)6/h11-16,23-24,33-34H,7-10H2,1-6H3/t23-,24-/m1/s1

InChI Key

QGPWJWZLXCSOBQ-DNQXCXABSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)[N+](=O)[O-])C(C)(C)C)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)[N+](=O)[O-])C(C)(C)C)O)[N+](=O)[O-]

Origin of Product

United States

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